

Protocol for N-acylation of 1-Methoxy-2-propylamine

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Compound of Interest

Compound Name: **1-Methoxy-2-propylamine**

Cat. No.: **B124608**

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Introduction

N-acylation of primary amines is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds. Amides are prevalent structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.

1-Methoxy-2-propylamine is a valuable chiral building block in medicinal chemistry, and its N-acylated derivatives are key intermediates in the synthesis of various drug candidates.^[1] This document provides detailed protocols for the N-acylation of **1-methoxy-2-propylamine** using common acylating agents and coupling reagents.

General Principles of N-Acylation

The N-acylation of **1-methoxy-2-propylamine**, a primary amine, involves the reaction of the nucleophilic amino group with an electrophilic acylating agent. The general mechanism is a nucleophilic acyl substitution. Common methods for this transformation include reaction with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent.

Experimental Protocols

Three primary methods for the N-acylation of **1-methoxy-2-propylamine** are detailed below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Acylation with Acyl Chlorides (Schotten-Baumann Conditions)

This method is a classic and efficient way to form amides. The reaction is typically performed in a two-phase system or in an inert solvent with a base to neutralize the hydrochloric acid byproduct.[2][3][4]

General Reaction:

Experimental Procedure (Example: N-Benzoylation):

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve **1-methoxy-2-propylamine** (1.0 eq.) in dichloromethane (DCM) or a 1:1 mixture of DCM and water.
- Cooling: Cool the solution to 0 °C in an ice bath.
- Base Addition: Add a suitable base, such as triethylamine (1.1-1.5 eq.) or an aqueous solution of sodium hydroxide (1.1-1.5 eq.).
- Acyl Chloride Addition: Slowly add the acyl chloride (e.g., benzoyl chloride, 1.0-1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up:
 - If a two-phase system is used, separate the organic layer. If only an organic solvent is used, add water to quench the reaction.
 - Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, and finally with brine.

- Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acylated product.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Acylation with Acid Anhydrides

Acid anhydrides are generally less reactive than acyl chlorides and offer a milder alternative for N-acylation. The reaction can often be performed under neat conditions or in a suitable solvent, sometimes with a catalyst.[\[5\]](#)

General Reaction:

Experimental Procedure (Example: N-Acetylation):

- Reaction Setup: In a round-bottom flask, combine **1-methoxy-2-propylamine** (1.0 eq.) and acetic anhydride (1.0-1.2 eq.). The reaction can be run neat or in a solvent such as dichloromethane or ethyl acetate.
- Reaction: Stir the mixture at room temperature. The reaction is often exothermic. If necessary, cool the flask in an ice bath to control the temperature. Stir for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.
- Work-up:
 - Carefully add water to quench the excess acetic anhydride.
 - If a solvent was used, wash the organic layer with water and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.
 - If the reaction was run neat, extract the product into an organic solvent like ethyl acetate. Wash the organic layer as described above.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by distillation or column chromatography.

Protocol 3: Amide Coupling with Carboxylic Acids using Coupling Reagents

This method is widely used, especially in peptide synthesis and for the preparation of complex amides, as it proceeds under mild conditions. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as N-hydroxybenzotriazole (HOBT), or uronium-based reagents like HATU.[6][7][8][9]

General Reaction (using EDC/HOBT):

Experimental Procedure (Example: Coupling with a Carboxylic Acid using EDC/HOBT):

- Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq.), HOBT (1.0-1.2 eq.), and **1-methoxy-2-propylamine** (1.0-1.1 eq.).
- Solvent and Base: Dissolve the mixture in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.).
- Cooling: Cool the solution to 0 °C in an ice bath with stirring.
- EDC Addition: Add EDC hydrochloride (1.1-1.5 eq.) portion-wise to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir overnight (typically 12-18 hours). Monitor the reaction progress by TLC or LC-MS.
- Work-up:
 - Dilute the reaction mixture with an organic solvent like ethyl acetate.
 - Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl or 10% citric acid), a saturated aqueous solution of sodium bicarbonate, and brine. The aqueous washes remove the urea byproduct and other water-soluble reagents.[8]
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel.

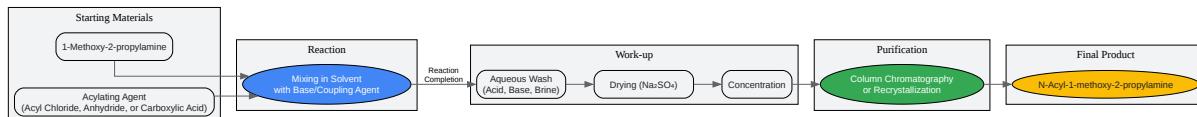
Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-acylation of primary amines, which can be used as a general guideline for the acylation of **1-methoxy-2-propylamine**. Specific yields for **1-methoxy-2-propylamine** may vary.

Acylating Agent/Method	Base	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)	Reference
Acyl Chloride	Triethylamine / NaOH	DCM or DCM/H ₂ O	0 to RT	1 - 4	70 - 95	[2][3]
Acid Anhydride	None / Pyridine	Neat or DCM	RT	0.5 - 2	80 - 95	[5]
Carboxylic Acid + EDC/HOBt	DIPEA / Triethylamine	DMF or DCM	0 to RT	12 - 18	60 - 90	[6][7][8]
Carboxylic Acid + HATU	DIPEA / Triethylamine	DMF or ACN	RT	1 - 18	70 - 95	[9]

Mandatory Visualization

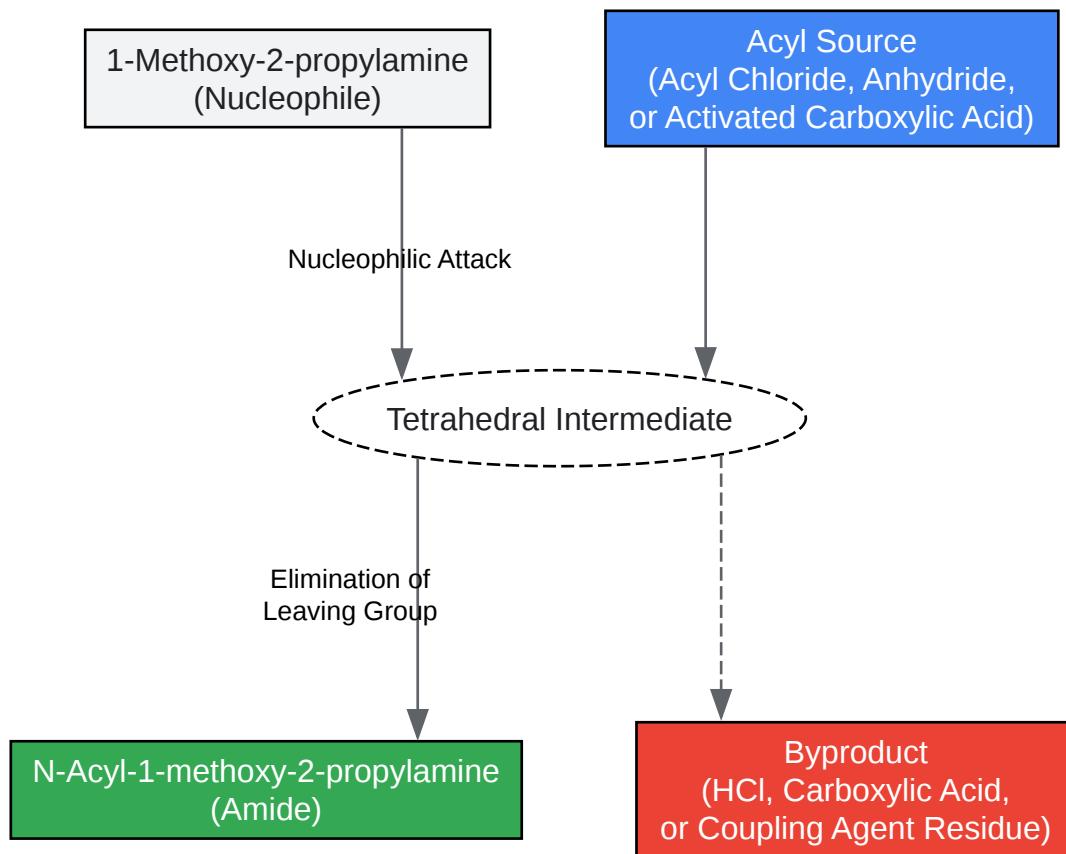
Experimental Workflow for N-Acylation of 1-Methoxy-2-propylamine



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General workflow for N-acylation of **1-methoxy-2-propylamine**.

Signaling Pathway Diagram for Amide Bond Formation



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Mechanism of nucleophilic acyl substitution for amide formation.

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